molecular formula C19H14F3N5OS B3404089 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1206999-63-4

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No. B3404089
CAS RN: 1206999-63-4
M. Wt: 417.4
InChI Key: DLGXFXPXUKNNTK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a thiazolyl group, a triazolyl group, and a trifluoromethylphenyl group. These groups are common in many biologically active compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present.

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activities. Thiazole derivatives are often used in medicinal chemistry due to their wide range of therapeutic activities and relatively low side effects .

Future Directions

Thiazole derivatives are a subject of considerable interest for designing new antitumor agents and other biologically active compounds . Future research could involve the synthesis and testing of similar compounds to explore their potential therapeutic applications.

properties

IUPAC Name

5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5OS/c1-28-14-7-5-11(6-8-14)15-10-29-18(24-15)16-17(23)27(26-25-16)13-4-2-3-12(9-13)19(20,21)22/h2-10H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXFXPXUKNNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Reactant of Route 3
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Reactant of Route 5
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

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